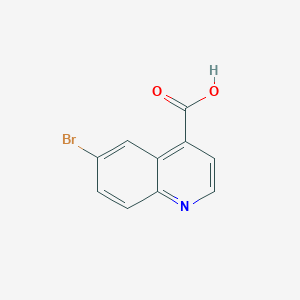

6-Bromoquinoline-4-carboxylic acid

Description

Significance of Quinoline (B57606) Derivatives in Contemporary Medicinal and Bio-Organic Chemistry

The quinoline moiety is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. tandfonline.comnih.gov This has led to the development of a wide range of quinoline-based drugs and drug candidates. tandfonline.comnih.gov

Quinoline derivatives have demonstrated an impressive array of pharmacological activities. nih.govresearchgate.netbiointerfaceresearch.com This includes, but is not limited to, anticancer, antimicrobial, antimalarial, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govresearchgate.netnih.gov The simple chemistry, ease of synthesis, and the ability to modify the quinoline core at various positions have allowed researchers to explore its vast biological potential. biointerfaceresearch.com

The following table provides a glimpse into the diverse biological activities associated with the quinoline scaffold:

| Biological Activity | Description |

| Anticancer | Quinoline derivatives have been shown to inhibit tumor growth through various mechanisms, including the inhibition of topoisomerases and kinases. tandfonline.comnih.gov |

| Antimalarial | Historically, quinoline-containing compounds like quinine (B1679958) and chloroquine (B1663885) have been cornerstones in the treatment of malaria. biointerfaceresearch.com |

| Antimicrobial | The quinoline core is present in several antibacterial agents, such as ofloxacin, which are used to treat a variety of bacterial infections. biointerfaceresearch.com |

| Anti-inflammatory | Certain quinoline derivatives have demonstrated potent anti-inflammatory effects. biointerfaceresearch.com |

| Antiviral | Research has indicated the potential of quinoline compounds in combating various viral infections. nih.gov |

The quinoline scaffold's significance in drug discovery stems from its ability to be readily modified to create compounds with improved pharmacological profiles. nih.govfrontiersin.org Its structural features allow for the design of novel bioactive molecules with enhanced potency, selectivity, and pharmacokinetic properties. tandfonline.com The adaptability of the quinoline nucleus has made it a central component in the development of numerous clinically effective drugs. researchgate.net The ongoing exploration of this scaffold continues to yield new therapeutic agents for a wide range of diseases. nih.govbenthamdirect.com

Positioning of 6-Bromoquinoline-4-carboxylic acid within Heterocyclic Compound Research

Within the broad landscape of heterocyclic compound research, this compound has carved out a specific and important niche as a key building block for the synthesis of targeted molecular probes and potential therapeutics. Its chemical structure, featuring a bromine atom at the 6-position and a carboxylic acid at the 4-position, provides two distinct points for chemical modification, making it a valuable intermediate.

The primary and most well-documented application of this compound is in the development of inhibitors of Fibroblast Activation Protein (FAP). FAP is a serine protease that is overexpressed on cancer-associated fibroblasts in the stroma of many epithelial cancers, making it an attractive target for both cancer diagnosis and therapy. frontiersin.org

Researchers have utilized this compound, often in its esterified form (tert-butyl 6-bromoquinoline-4-carboxylate), as a starting material for the synthesis of FAP inhibitors (FAPIs). snmjournals.org These FAPIs can be labeled with radionuclides to create radiotracers for Positron Emission Tomography (PET) imaging, allowing for the visualization of FAP-expressing tumors. frontiersin.org

The synthesis of these advanced molecules often involves a palladium-catalyzed coupling reaction at the bromine-substituted position of the quinoline ring. snmjournals.org This highlights the strategic importance of the bromine atom in this compound for constructing more complex molecular architectures. The development of these FAP-targeted radiotracers represents a significant advancement in the field of oncology, and this compound plays a pivotal role in this progress.

The following table outlines the key properties and role of this compound:

| Property | Description |

| IUPAC Name | This compound |

| CAS Number | 160233-76-1 |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Key Role | Intermediate in the synthesis of Fibroblast Activation Protein Inhibitors (FAPIs) |

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZZTVSKZXPJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594219 | |

| Record name | 6-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160233-76-1 | |

| Record name | 6-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 6 Bromoquinoline 4 Carboxylic Acid and Its Chemical Analogs

Pfitzinger Reaction Approaches for Quinoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction, a cornerstone in quinoline (B57606) synthesis, provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net This reaction has been adapted and refined to produce a wide array of substituted quinoline-4-carboxylic acids, including the 6-bromo variant.

Conventional and Microwave-Assisted Pfitzinger Reactions Utilizing Substituted Isatins and Ketones

The traditional Pfitzinger reaction often requires prolonged heating under harsh basic conditions, which can lead to lower yields and the formation of byproducts. researchgate.net To address these limitations, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly accelerating reaction times and often improving yields.

The synthesis of 2-substituted-6-bromoquinoline-4-carboxylic acids via the Pfitzinger reaction involves the reaction of 5-bromoisatin (B120047) with various ketones. For instance, the reaction of 5-bromoisatin with acetophenone (B1666503) can yield 6-bromo-2-phenylquinoline-4-carboxylic acid. While conventional heating methods may require several hours of reflux, microwave irradiation can accomplish the same transformation in a matter of minutes. researchgate.net

A review of microwave-assisted Pfitzinger reactions highlights the rapid and efficient synthesis of quinoline-4-carboxylic acids from isatin and its derivatives, including 5-bromoisatin, with various ketones under basic conditions. researchgate.net For example, the reaction of isatin with 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanones under conventional heating required 12 hours to afford yields of 63-68%, whereas microwave irradiation reduced the reaction time to just 9 minutes with improved yields of 77-85%. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Pfitzinger Reaction for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

| Reactants | Method | Reaction Time | Yield (%) | Reference |

| Isatin + 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanones | Conventional Heating | 12 h | 63-68 | nih.gov |

| Isatin + 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanones | Microwave Irradiation (800 W) | 9 min | 77-85 | nih.gov |

Synthesis of 2-(2-Aminophenyl)-6-bromoquinoline-4-carboxylic acid from 5-Bromoisatin

The synthesis of quinoline-4-carboxylic acids with an aminophenyl substituent at the 2-position introduces a valuable functional group for further chemical modifications. A potential route to 2-(2-aminophenyl)-6-bromoquinoline-4-carboxylic acid involves the Pfitzinger reaction of 5-bromoisatin with 2'-aminoacetophenone.

Alternatively, a multi-step approach can be employed. The Doebner reaction, a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid, offers another pathway. For instance, 2-(2-nitrophenyl)quinoline-4-carboxylic acid can be synthesized from aniline, 2-nitrobenzaldehyde, and pyruvic acid. researchgate.netmdpi.com Subsequent reduction of the nitro group to an amine would yield the corresponding 2-(2-aminophenyl)quinoline-4-carboxylic acid. This nitro-to-amine reduction is a standard transformation in organic synthesis. A similar synthetic pathway starting with 5-bromoaniline would be expected to yield the desired 6-bromo analog.

A reported synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives involved the initial formation of 2-(2-nitrophenyl)quinoline-4-carboxylic acid, which was then converted to an amide, followed by reduction of the nitro group using hydrazine (B178648) hydrate (B1144303) and a palladium on carbon catalyst. mdpi.com This demonstrates the feasibility of introducing the amino functionality after the formation of the quinoline core.

Mechanistic Considerations of Pfitzinger Reaction in the Context of 6-Bromoquinoline-4-carboxylic acid Formation

The mechanism of the Pfitzinger reaction is a well-established process that begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. wikipedia.orgresearchgate.net In the synthesis of this compound, this initial step involves the hydrolysis of 5-bromoisatin.

The resulting keto-acid, which is an aniline derivative, then condenses with a carbonyl compound, such as a ketone. This condensation proceeds through the formation of an imine, followed by tautomerization to an enamine. The enamine then undergoes an intramolecular cyclization, attacking the keto group. The final step is a dehydration reaction, which leads to the aromatic quinoline ring system, yielding the substituted quinoline-4-carboxylic acid. wikipedia.org The presence of the bromo substituent at the 5-position of the isatin ring is carried through the reaction sequence to the 6-position of the final quinoline product.

Bromination and Functionalization Strategies

Direct bromination of the quinoline ring and subsequent functionalization of the bromo-substituted product are key strategies for creating a diverse library of this compound derivatives.

Direct Bromination Routes for Quinoline-4-carboxylic Acids

The direct bromination of pre-formed quinoline-4-carboxylic acids offers an alternative synthetic route to the 6-bromo derivatives. The electron-donating nature of the fused benzene (B151609) ring in the quinoline system directs electrophilic substitution, including bromination, to the 5- and 8-positions, and to a lesser extent, the 6- and 7-positions. Achieving regioselective bromination at the 6-position can be challenging and often depends on the specific reaction conditions and the other substituents present on the quinoline ring. For the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, a Pfitzinger reaction between isatin and 4-bromoacetophenone is a more direct approach. nih.gov

Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid and its Derivations

6-Bromo-2-phenylquinoline-4-carboxylic acid is a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. chemimpex.com The bromine atom at the 6-position provides a handle for introducing a wide variety of aryl and heteroaryl groups.

The synthesis of the parent 6-bromo-2-phenylquinoline-4-carboxylic acid can be achieved via the Pfitzinger reaction of 5-bromoisatin with acetophenone. chemimpex.com Once obtained, this compound can undergo Suzuki-Miyaura coupling with various boronic acids to generate a library of derivatives. This powerful C-C bond-forming reaction allows for the modular construction of diverse chemical structures. nih.gov

Table 2: Synthesis of 2,6-Diaryl-quinoline-4-carboxylic Acid Derivatives via Suzuki-Miyaura Coupling

| 6-Bromo-2-aryl-quinoline-4-carboxylic acid | Boronic Acid | Catalyst System | Product | Reference |

| 6-Bromo-2-phenylquinoline-4-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand | 2-Phenyl-6-(4-methoxyphenyl)quinoline-4-carboxylic acid | nih.gov |

| 6-Bromo-2-phenylquinoline-4-carboxylic acid | 3-Fluorophenylboronic acid | Pd(OAc)₂ / Ligand | 2-Phenyl-6-(3-fluorophenyl)quinoline-4-carboxylic acid | nih.gov |

The Suzuki-Miyaura coupling typically involves a palladium catalyst, a base, and a suitable solvent. The reaction has been widely applied in the synthesis of biaryl compounds and is a key tool in modern drug discovery and materials science.

Preparation from 6-Bromoquinoline-4(1H)-one Precursors

A common pathway to this compound involves the use of 6-bromoquinoline-4(1H)-one, also known as 6-bromo-4-hydroxyquinoline. This precursor can be synthesized through various methods, including the cyclization of 4-bromoaniline (B143363) with other reagents. atlantis-press.com For instance, one approach involves reacting 4-bromoaniline with meldrum's acid and triethyl orthoformate, followed by cyclization in a high-boiling solvent like diphenyl ether. atlantis-press.com

Once 6-bromoquinolin-4-ol (B142416) is obtained, it can be converted to the corresponding 4-chloro derivative by treatment with phosphorus oxychloride (POCl₃). atlantis-press.com This intermediate, 6-bromo-4-chloroquinoline, can then undergo further reactions. Another method involves the decarboxylation of 2-carboxy-4-hydroxy-6-bromoquinoline by heating it in a high-boiling solvent like mineral oil to yield 6-bromo-4-hydroxyquinoline. prepchem.com

Bromination of Quinoline-2-carboxylic Acid Derivatives

Direct bromination of quinoline derivatives is another important synthetic tool. The regioselectivity of the bromination is highly dependent on the substituents already present on the quinoline ring and the reaction conditions employed. acgpubs.orgresearchgate.net For example, the bromination of 8-substituted quinolines can lead to a mixture of mono- and di-bromo derivatives. acgpubs.orgresearchgate.net The choice of solvent and the equivalents of bromine used are critical factors in controlling the outcome of the reaction. researchgate.net While direct bromination of quinoline-2-carboxylic acid itself to obtain the 6-bromo isomer can be challenging due to the directing effects of the existing substituents, this method is viable for other quinoline precursors.

Cross-Coupling and Cyclization Methodologies

Modern synthetic organic chemistry offers powerful tools for the elaboration of the this compound scaffold.

Palladium-Catalyzed Coupling Reactions Involving tert-Butyl 6-Bromoquinoline-4-carboxylate

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. science.gov The bromo-substituent at the 6-position of the quinoline ring is well-suited for such transformations. To facilitate these reactions and avoid potential side reactions with the carboxylic acid group, it is often protected as an ester, such as a tert-butyl ester.

tert-Butyl 6-bromoquinoline-4-carboxylate can be engaged in a variety of palladium-catalyzed coupling reactions, including Suzuki, Stille, and Heck reactions, to introduce a wide range of substituents at the 6-position. nih.govnih.govyoutube.com These reactions typically employ a palladium catalyst, a suitable ligand, and a base. The choice of catalyst and ligand is crucial for achieving high yields and selectivity. For instance, sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often used to enhance the catalytic activity of palladium. science.gov

Copper-Catalyzed Huisgen Cycloaddition for Triazole Ring Formation from Azide-Substituted Quinoline-4-carboxylic Acids

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govnih.gov This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. wikipedia.orgnih.gov

To apply this methodology to the quinoline-4-carboxylic acid scaffold, an azide-substituted derivative is required. This can be prepared from the corresponding amino-substituted quinoline-4-carboxylic acid. The azide-functionalized quinoline can then be reacted with a variety of terminal alkynes to generate a library of triazole-substituted quinoline-4-carboxylic acids. The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.orgresearchgate.net

Synthesis of Triazole-Appended Bromoquinoline Carboxylic Acid Derivatives

Combining the methodologies described above allows for the synthesis of complex triazole-appended bromoquinoline carboxylic acid derivatives. beilstein-journals.org For instance, a bromoquinoline core can first be functionalized with an azide group. This azide can then undergo a copper-catalyzed cycloaddition with an alkyne to form a triazole ring. beilstein-journals.orgmdpi.comresearchgate.net Alternatively, a bromoquinoline derivative can be coupled with a triazole-containing building block using a palladium-catalyzed cross-coupling reaction. These strategies provide access to a diverse range of molecules with potential applications in various fields. beilstein-journals.org

Carboxylation and Derivative Formation Pathways

The introduction of a carboxylic acid group at the 4-position of the quinoline ring is a key transformation. The Doebner and Pfitzinger reactions are classical methods for the synthesis of quinoline-4-carboxylic acids. researchgate.netresearchgate.netimist.mawikipedia.org The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. researchgate.netnih.gov The Pfitzinger reaction utilizes the condensation of isatin with a carbonyl compound. wikipedia.orgnih.gov Both methods have been refined over the years to improve yields and expand their substrate scope. researchgate.netimist.ma

Once the quinoline-4-carboxylic acid is formed, it can be converted into a variety of derivatives. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Amide formation can be accomplished by activating the carboxylic acid, for instance by converting it to an acid chloride, followed by reaction with an amine. ajchem-a.com These derivatization pathways are essential for modulating the properties of the final compounds.

Lithiation and Carbon Dioxide Insertion for Carboxylic Acid Formation

A primary method for the synthesis of quinoline-4-carboxylic acids involves the lithiation of a halo-quinoline precursor followed by quenching with carbon dioxide. This organometallic approach allows for the regioselective introduction of a carboxylic acid group at the 4-position of the quinoline ring.

The process typically begins with the lithiation of 6-bromo-4-iodoquinoline (B1287929). This reaction is carried out at low temperatures, often in a dry ether solvent, using an organolithium reagent such as n-butyllithium. The lithium-halogen exchange preferentially occurs at the more reactive iodo-substituent, forming a 6-bromo-4-lithioquinoline intermediate. This intermediate is then reacted with solid carbon dioxide (dry ice), which, after acidic workup, yields this compound.

The success of this reaction is highly dependent on the careful control of reaction conditions to prevent side reactions. The general scheme for this transformation is depicted below:

Reaction Scheme:

6-Bromo-4-iodoquinoline + n-BuLi → 6-Bromo-4-lithioquinoline + n-BuI

6-Bromo-4-lithioquinoline + CO₂ → Lithium 6-bromoquinoline-4-carboxylate

Lithium 6-bromoquinoline-4-carboxylate + H₃O⁺ → this compound

This methodology provides a direct route to the desired carboxylic acid, which is a key building block for further chemical modifications.

Esterification Reactions for Carboxylate Derivatives

Esterification of carboxylic acids is a fundamental transformation that converts them into esters, which are often more suitable for subsequent reactions or possess different biological properties. chemguide.co.uk The esterification of this compound can be achieved through various methods, with the Fischer esterification being a classic and widely used approach. masterorganicchemistry.com

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed, for instance, by azeotropic distillation. masterorganicchemistry.com

For example, the reaction of this compound with ethanol (B145695) in the presence of sulfuric acid yields ethyl 6-bromoquinoline-4-carboxylate. The general reaction is as follows:

Reaction: this compound + R'OH ⇌ Ethyl 6-bromoquinoline-4-carboxylate + H₂O (in the presence of an acid catalyst)

Alternative esterification methods include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for reactions that need to be carried out under milder, non-acidic conditions. orgsyn.org

Table 1: Esterification of this compound

| Alcohol | Catalyst | Product |

| Ethanol | H₂SO₄ | Ethyl 6-bromoquinoline-4-carboxylate |

| Methanol | HCl | Methyl 6-bromoquinoline-4-carboxylate |

| Isopropanol | H₂SO₄ | Isopropyl 6-bromoquinoline-4-carboxylate |

Formation of 6-Bromo-2-methylquinoline-4-carboxylic acid N-oxide

The synthesis of N-oxides of quinoline derivatives introduces a new functional group that can significantly alter the electronic properties and biological activity of the parent molecule. The formation of 6-bromo-2-methylquinoline-4-carboxylic acid N-oxide can be achieved by the oxidation of 6-bromo-2-methylquinoline-4-carboxylic acid.

This oxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM) or chloroform. The reaction involves the direct oxidation of the nitrogen atom in the quinoline ring.

The starting material, 6-bromo-2-methylquinoline-4-carboxylic acid, can be synthesized via the Doebner reaction, which involves the condensation of an aniline (4-bromoaniline), an aldehyde, and pyruvic acid. sci-hub.se In a variation of this reaction, stirring pyruvic acid and an aromatic amine (like 4-bromoaniline) in ethanol can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se

Table 2: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid N-oxide

| Starting Material | Reagent | Product |

| 6-Bromo-2-methylquinoline-4-carboxylic acid | m-CPBA | 6-Bromo-2-methylquinoline-4-carboxylic acid N-oxide |

The introduction of the N-oxide functionality can be a strategic step in the synthesis of more complex analogs, potentially enhancing their utility in various applications.

Advanced Chemical Reactivity and Derivatization Studies of 6 Bromoquinoline 4 Carboxylic Acid

Formation of Advanced Molecular Architectures via Coupling Reactions

The bromine atom at the C-6 position of the quinoline (B57606) ring makes 6-bromoquinoline-4-carboxylic acid an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular frameworks.

C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a widely used method for creating biaryl structures by reacting an organoboron species with an aryl halide.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with various arylboronic acids. organic-chemistry.org The process is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. organic-chemistry.org While the carboxylic acid group can sometimes interfere with the catalytic cycle by coordinating to the palladium center, modifications to the reaction conditions, such as the choice of catalyst, solvent, and base, can overcome this challenge. reddit.com In some cases, protecting the carboxylic acid as an ester prior to coupling is a common strategy to ensure high yields. reddit.com A recent development involves decarbonylative Suzuki cross-coupling, which uses the carboxylic acid group itself as the reactive site, providing a direct route to biaryls from widely available heterocyclic carboxylic acids. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, (dppf)PdCl₂ | Facilitates oxidative addition and reductive elimination |

| Base | K₂CO₃, Cs₂CO₃, KF | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates reaction |

This table represents a generalized set of conditions. Specific optimizations are often required for different substrates.

Heteroatom Coupling Reactions

The formation of carbon-heteroatom bonds, such as C-N and C-O, is crucial for synthesizing molecules with potential applications in medicinal chemistry and materials science. The Chan-Lam coupling reaction, which is copper-promoted, provides a powerful method for achieving these transformations under mild conditions. researchgate.net

C-N and C-O Bond Formation (Chan-Lam Coupling): This methodology allows for the arylation of amines, alcohols, and phenols using boronic acids. researchgate.net In the context of this compound, the reaction would typically involve coupling with an amine (R₂NH) or an alcohol (R'OH) in the presence of a copper catalyst, a base, and an oxidant, often atmospheric oxygen. This approach is attractive due to the use of inexpensive copper catalysts and the generally mild reaction conditions required. researchgate.net This method offers a complementary route to the more common palladium-catalyzed Buchwald-Hartwig amination for forming C-N bonds.

Amidation and Esterification Processes

The carboxylic acid group at the C-4 position is a key handle for derivatization through amidation and esterification, leading to the synthesis of a wide array of functionalized quinolines.

Direct Amidation of Carboxylic Acids with Amines

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamentally important transformation. However, it presents challenges due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. dur.ac.ukstackexchange.com To overcome the high activation energy, these reactions often require high temperatures to drive off water or the use of coupling agents. dur.ac.ukstackexchange.com Boric acid and its derivatives have been shown to be effective catalysts for direct amidation under azeotropic reflux conditions to remove water. dur.ac.uk

In modern synthetic chemistry, a variety of coupling reagents are employed to facilitate amide bond formation under milder conditions by activating the carboxylic acid.

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example | Activating Mechanism |

| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC) | Forms an O-acylisourea intermediate |

| Phosphonium Salts | BOP, PyBOP | Forms an active ester |

| Uronium/Guanidinium Salts | HBTU, HATU | Forms an active ester |

These reagents are used to convert the carboxylic acid into a more reactive species that readily undergoes nucleophilic attack by an amine.

Synthesis of 2-Amino and 2-Methoxy Quinoline-6-carboxamide (B1312354) Derivatives

A series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and evaluated for their biological activity. jst.go.jp The synthesis starts from 6-bromoquinolin-2(1H)-one, which is prepared in three steps involving acyl chloride formation, amidation with 4-bromoaniline (B143363), and subsequent cyclization. jst.go.jp The resulting quinolone is then subjected to further transformations to introduce the desired substituents at the 2-position and convert the bromine at the 6-position into a carboxamide. This work highlights how the quinoline scaffold can be systematically modified at multiple positions to create a library of compounds for structure-activity relationship studies. jst.go.jp The study found that hydrophobic cyclic amines at one position and a small secondary amide at another could significantly impact the inhibitory activity of these quinoline derivatives against the mGluR1 receptor. jst.go.jp

Table 3: Examples of Synthesized 2,6-Disubstituted Quinoline Derivatives

| Compound ID | R¹ Substituent (at C-2) | R² and R³ Substituents (on Carboxamide) | Activity |

| 13c | Pyrrolidin-1-yl | Cyclopropylmethylamine | IC₅₀ = 2.16 µM |

| Various | Amino derivatives | Various secondary amines | >40% inhibition at 10 µM |

| Various | Methoxy derivatives | Various secondary amines | >40% inhibition at 10 µM |

Data sourced from a study on mGluR1 antagonists. jst.go.jp The table showcases the diversity of derivatives that can be synthesized.

Synthesis of Ethyl Esters from this compound

Esterification is a common derivatization of carboxylic acids, often performed to protect the acid group or to modify the compound's physicochemical properties. The Fischer-Steglich esterification is a classic and effective method. chemguide.co.ukmasterorganicchemistry.com

This reaction involves treating the carboxylic acid with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the water formed is often removed, or an excess of the alcohol is used. masterorganicchemistry.comyoutube.com An alternative mild method is the Steglich esterification, which uses a carbodiimide (B86325) like DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for acid-labile substrates as it proceeds at room temperature under neutral conditions. orgsyn.org The synthesis of ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate, a related compound, involves the refluxing of the corresponding carboxylic acid with ethanol. echemi.com

Table 4: General Conditions for Ethyl Ester Synthesis

| Method | Reagents | Catalyst | Conditions |

| Fischer Esterification | Ethanol | Conc. H₂SO₄ | Heat/Reflux |

| Steglich Esterification | Ethanol, DCC | DMAP | Room Temperature |

This table provides a summary of common laboratory methods for the synthesis of ethyl esters from carboxylic acids.

Synthesis of Substituted Derivatives

The strategic functionalization of the this compound core has led to the development of a diverse library of derivatives. These modifications are primarily aimed at exploring the structure-activity relationships of quinoline-based compounds in various therapeutic areas. The following sections detail the synthesis of substituted derivatives through the introduction of halogens, and alkyl, aryl, alkoxy, and nitro groups, as well as specific derivatizations and the development of triazole-based conjugates.

Incorporation of Halogens at Various Quinoline Ring Positions (C-6, C-7, C-8)

The introduction of additional halogen atoms onto the this compound scaffold can significantly modulate the electronic and steric properties of the molecule, influencing its biological activity. While the starting material is already brominated at the C-6 position, further halogenation can be achieved at other positions of the quinoline ring, primarily through electrophilic aromatic substitution.

The synthesis of di-halogenated quinolines often starts from a pre-functionalized precursor. For instance, 6-bromo-4-iodoquinoline (B1287929) can be synthesized from 6-bromoquinolin-4-ol (B142416). The hydroxyl group at the C-4 position is first converted to a chloro group using phosphorus oxychloride (POCl₃), which is subsequently substituted by iodine using sodium iodide (NaI) in acetonitrile (B52724). atlantis-press.comresearchgate.net This highlights a common strategy where the C-4 position is functionalized via a substitution reaction rather than direct halogenation of the carboxylic acid.

Direct electrophilic halogenation of the this compound ring at positions C-7 or C-8 is challenging and not extensively documented. The directing effects of the existing bromo and carboxyl groups, along with the inherent reactivity of the quinoline ring, govern the regioselectivity of such reactions. The bromine at C-6 is a deactivating, ortho-, para-directing group, while the carboxylic acid at C-4 is a deactivating, meta-directing group. The pyridine (B92270) part of the quinoline ring is generally less reactive towards electrophilic substitution than the benzene (B151609) part. Therefore, further electrophilic substitution would be expected to occur on the benzene ring, with the C-8 position being a potential site for substitution.

For example, the synthesis of a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, is achieved from 2,4-dibromo-5-chlorobenzoic acid, indicating that multi-halogenated precursors are often constructed before the formation of the heterocyclic ring. google.com

Table 1: Synthesis of Halogenated Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Bromoquinolin-4-ol | 1. POCl₃, DMF (cat.), reflux, 3h; 2. Dichloromethane (B109758) | 6-Bromo-4-chloroquinoline | 81% | atlantis-press.com |

Introduction of Alkyl, Aryl, Alkoxy, and Nitro Moieties

The introduction of diverse substituents such as alkyl, aryl, alkoxy, and nitro groups onto the this compound framework allows for a systematic investigation of their impact on the molecule's properties.

Aryl Moieties: The bromine atom at the C-6 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the introduction of aryl groups. This reaction typically involves the coupling of the bromo-quinoline with an arylboronic acid in the presence of a palladium catalyst and a base. For example, 6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid has been synthesized, demonstrating the utility of cross-coupling reactions to introduce substituted phenyl rings.

Alkoxy Moieties: The introduction of alkoxy groups can be achieved through various methods. One approach involves the synthesis of hydroxy-quinolines, followed by alkylation. For instance, 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid features an ethoxy group on a phenyl ring at the C-2 position, which is introduced as part of the starting materials for the quinoline synthesis rather than by direct alkoxylation of the quinoline core. sigmaaldrich.com A more direct approach could involve the synthesis of a di-halo-quinoline, followed by nucleophilic aromatic substitution with an alkoxide.

Nitro Moieties: Nitration of the quinoline ring is a common electrophilic aromatic substitution reaction. The nitration of 6-bromoquinolin-4-ol with a mixture of nitric acid and propionic acid has been reported to yield 6-bromo-3-nitro-4-quinolinol. chemicalbook.com The position of nitration is influenced by the existing substituents and the reaction conditions.

Alkyl Moieties: The introduction of alkyl groups can be accomplished through cross-coupling reactions such as the Negishi or Kumada coupling, using organozinc or Grignard reagents, respectively. However, specific examples starting from this compound are not prevalent in the literature.

Table 2: Synthesis of Aryl, Alkoxy, and Nitro Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound derivative | Arylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃, Dioxane/H₂O, reflux | 6-Aryl-quinoline-4-carboxylic acid derivative | Good | researchgate.net |

Specific Derivatizations: Acetoxymethyl, Phenyl, and Acetyl Derivatives

The functionalization of this compound can be extended to include a variety of other specific derivatives, which can serve as key intermediates or as final products with desired biological activities.

Acetyl Derivatives: The introduction of an acetyl group can be achieved through acylation reactions. The compound 3-acetyl-6-bromo-quinoline-4-carboxylic acid is commercially available, indicating its synthetic accessibility, although specific high-yield synthetic routes from the parent compound are not widely published. scbt.com

Phenyl Derivatives: As discussed in the previous section, phenyl groups can be introduced at the C-6 position via Suzuki-Miyaura coupling of the bromo-derivative with phenylboronic acid. The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives is also well-established, typically through the Doebner or Pfitzinger reaction, which constructs the quinoline ring with the phenyl group already in place. nih.govresearchgate.net

Acetoxymethyl Derivatives: The synthesis of an acetoxymethyl derivative from the carboxylic acid would likely involve a two-step process. First, the reduction of the carboxylic acid at the C-4 position to the corresponding alcohol, followed by acetylation. Alternatively, decarboxylative functionalization could offer a more direct route, although this has not been specifically reported for this compound. nih.govrsc.org

Development of N-Substituted-1,2,3-triazoles

The 1,2,3-triazole moiety is a valuable pharmacophore, and its incorporation into the this compound scaffold can lead to novel compounds with interesting biological profiles. The most common method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry". wikipedia.orgnih.govnih.gov

To synthesize N-substituted-1,2,3-triazoles from this compound, the carboxylic acid functionality can be converted into either an azide (B81097) or an alkyne. A plausible synthetic route involves the conversion of the carboxylic acid to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate, followed by hydrolysis to an amine. wikipedia.orgorgoreview.comnih.govorganic-chemistry.org The amine can then be converted to an azide. Alternatively, the carboxylic acid can be converted to an acyl azide, which can directly participate in cycloaddition reactions.

A more direct approach involves the conversion of the carboxylic acid to a propargyl ester or amide, which then serves as the alkyne partner in a CuAAC reaction with an organic azide. For example, the synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid has been reported, which is a suitable precursor for click chemistry. mdpi.com

Table 3: Plausible Synthetic Route for N-Substituted-1,2,3-triazoles

| Step | Reaction | Description |

|---|---|---|

| 1 | Acyl Azide Formation | Conversion of the carboxylic acid group of this compound to an acyl azide using reagents like diphenylphosphoryl azide (DPPA). |

| 2 | Curtius Rearrangement | Thermal or photochemical rearrangement of the acyl azide to an isocyanate. |

| 3 | Hydrolysis | Hydrolysis of the isocyanate to form a primary amine at the C-4 position. |

| 4 | Diazotization and Azide Formation | Conversion of the primary amine to a diazonium salt, followed by reaction with sodium azide to yield 4-azido-6-bromoquinoline. |

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 6-bromoquinoline-4-carboxylic acid by providing detailed information about the hydrogen and carbon atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is employed to identify the chemical environment of the hydrogen atoms in this compound. The quinoline (B57606) ring system has five aromatic protons. The spectrum is expected to show distinct signals for the protons at positions 2, 3, 5, 7, and 8. The proton of the carboxylic acid group (-COOH) often appears as a broad singlet at a downfield chemical shift, typically above 10 ppm, although its observation can be affected by the solvent and concentration.

The aromatic region of the spectrum is more complex. The proton at C2 (H2) and the proton at C3 (H3) are part of the pyridine (B92270) ring, while the protons at C5 (H5), C7 (H7), and H8 (H8) belong to the brominated benzene (B151609) ring. Due to the influence of the electron-withdrawing carboxylic acid group and the bromine atom, these protons will resonate at specific chemical shifts, typically between 7.5 and 9.0 ppm. The coupling patterns (e.g., doublets, doublets of doublets) between adjacent protons provide critical information for assigning each signal to its specific position on the quinoline ring. For instance, in a related compound, 6-bromoquinoline-2-carboxylic acid, the proton signals were observed in the range of 7.96 to 8.50 ppm. chemicalbook.com

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Expected Chemical Shift (δ) ppm | Multiplicity |

| H2 | 8.8 - 9.2 | Doublet (d) |

| H3 | 7.6 - 8.0 | Doublet (d) |

| H5 | 8.1 - 8.4 | Doublet (d) |

| H7 | 7.8 - 8.1 | Doublet of Doublets (dd) |

| H8 | 8.5 - 8.8 | Doublet (d) |

| COOH | >10 | Broad Singlet (br s) |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. This compound contains ten carbon atoms, each producing a distinct signal in the ¹³C NMR spectrum under typical broadband proton-decoupled conditions. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.

The carbon of the carboxylic acid group (C4-COOH) is expected to appear at the most downfield position, typically in the range of 165-185 ppm. oregonstate.edu The nine carbons of the quinoline ring system will resonate in the aromatic region, generally between 110 and 150 ppm. The carbon atom attached to the bromine (C6) will have its chemical shift influenced by the halogen, while the carbons adjacent to the nitrogen atom (C2 and C8a) will also show characteristic shifts. Quaternary carbons (C4, C6, C8a, C4a), which have no attached protons, usually exhibit signals of lower intensity compared to the protonated carbons. oregonstate.edu

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Expected Chemical Shift (δ) ppm |

| C2 | 148 - 152 |

| C3 | 120 - 124 |

| C4 | 138 - 142 |

| C4a | 128 - 132 |

| C5 | 129 - 133 |

| C6 | 120 - 125 |

| C7 | 130 - 135 |

| C8 | 125 - 130 |

| C8a | 146 - 150 |

| COOH | 165 - 175 |

Note: These are estimated ranges, and actual values depend on experimental parameters.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, this peak would appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensities, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways for carboxylic acids under EI conditions include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Therefore, significant fragment ions corresponding to these losses would be anticipated in the spectrum of this compound.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of a compound. For this compound, ESI-MS analysis can be performed in either positive or negative ion mode.

In positive ion mode, the protonated molecule, [M+H]⁺, would be observed. Given the molecular weight of 252.06 g/mol , this would correspond to a peak at a mass-to-charge ratio (m/z) of approximately 253. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be detected at an m/z of about 251, as carboxylic acids are readily deprotonated. theanalyticalscientist.com The characteristic isotopic pattern of bromine would also be visible for these ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The calculated monoisotopic mass of this compound (C₁₀H₆BrNO₂) is 250.95819 Da. nih.gov HRMS analysis would be used to experimentally measure the mass of the molecular ion to several decimal places. frontiersin.org A close correlation between the measured exact mass and the calculated mass confirms the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 3: Key Mass Spectrometry Data for this compound

| Technique | Ion Type | Calculated m/z | Information Obtained |

| ESI-MS (+) | [M+H]⁺ | ~253.0 | Molecular Weight Confirmation |

| ESI-MS (-) | [M-H]⁻ | ~251.0 | Molecular Weight Confirmation |

| HRMS | Molecular Ion | 250.95819 | Exact Mass and Elemental Formula |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS is instrumental for its identification and characterization.

Final products of reactions involving quinoline derivatives are often confirmed by LC-MS. rsc.org For instance, in the analysis of related quinoline compounds, a UHPLC system equipped with a C18 column can be used to separate the components of a sample mixture. rsc.org The eluent from the UHPLC is then directed into a mass spectrometer with an electrospray ionization (ESI) interface, typically operated in positive ionization mode, to determine the mass-to-charge ratio of the separated compounds. nih.gov This allows for the confirmation of the molecular weight of the synthesized product. nih.gov The monoisotopic mass of this compound is calculated to be 250.95819 Da. nih.gov

The choice of mobile phase is critical in LC-MS analysis. For carboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization is often employed to enhance their chromatographic behavior and ionization efficiency. chromforum.orgnih.gov However, direct analysis is also possible. Mobile phases consisting of ammonium (B1175870) acetate (B1210297) in water and acetonitrile (B52724) are commonly used. chromforum.orglcms.cz While acidic mobile phases like those containing formic acid can be used, ESI in negative mode is generally preferred for carboxylic acids as they readily deprotonate to form a negative ion (RCOO-). chromforum.org It is important to note that high concentrations of buffer salts in the mobile phase can lead to signal suppression in the mass spectrometer. mdpi.com

Table 1: LC-MS Parameters for Quinoline Derivative Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Chromatography System | UHPLC or HPLC | rsc.orgnih.gov |

| Column | C18 (e.g., BEH C18, 2.1 mm × 100 mm, 1.7 μm) | rsc.org |

| Mobile Phase | A: Water with 0.1% formic acid or ammonium acetate buffer; B: Acetonitrile with 0.1% formic acid | rsc.orglcms.cz |

| Ionization Mode | ESI Positive or Negative | nih.govchromforum.org |

| Mass Analyzer | Q-TOF or Triple Quadrupole | nih.govlcms.cz |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of a carboxylic acid is indicated by a very broad O–H stretching band, typically appearing in the range of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of hydrogen bonding between carboxylic acid dimers. orgchemboulder.comspectroscopyonline.com

The carbonyl (C=O) stretch of the carboxylic acid gives rise to an intense absorption band between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org For aromatic carboxylic acids, this peak is generally found in the 1710 to 1680 cm⁻¹ range due to conjugation. spectroscopyonline.com Additionally, the C–O stretching vibration is observed in the 1320-1210 cm⁻¹ region. orgchemboulder.comlibretexts.org The in-plane O–H bend appears between 1440-1395 cm⁻¹, while the out-of-plane O–H bend, which is also broad, is found around 950-910 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of the quinoline ring is confirmed by C-C stretching bands within the ring (around 1600-1585 cm⁻¹) and C-H stretching from the aromatic rings (3100-3000 cm⁻¹). libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (broad) | 3300-2500 | orgchemboulder.com |

| Carboxylic Acid | C=O Stretch | 1760-1690 | orgchemboulder.comlibretexts.org |

| Carboxylic Acid | C-O Stretch | 1320-1210 | orgchemboulder.comlibretexts.org |

| Carboxylic Acid | O-H Bend (in-plane) | 1440-1395 | orgchemboulder.com |

| Carboxylic Acid | O-H Bend (out-of-plane, broad) | 950-910 | orgchemboulder.comspectroscopyonline.com |

| Aromatic Ring | C-H Stretch | 3100-3000 | libretexts.org |

| Aromatic Ring | C-C Stretch (in-ring) | 1600-1585 | libretexts.org |

Chromatographic Purity and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its separation from reaction mixtures. Commercial suppliers often specify the purity of this compound as ≥98% as determined by HPLC. ottokemi.comottokemi.com In research, HPLC is used to confirm the purity of synthesized compounds. For example, a related compound, 6-methoxyquinoline-4-carboxylic acid, is sold with a purity of ≥98.0% as determined by HPLC analysis. avantorsciences.com

A typical HPLC setup for the analysis of quinoline derivatives would involve a reversed-phase column, such as a C18 column, and a mobile phase gradient. frontiersin.org A common mobile phase combination is acetonitrile and a buffered aqueous solution, for instance, a pH 8.0 PBS buffer. frontiersin.org The retention time of the compound under specific HPLC conditions serves as an identifier and a measure of its purity.

Radio-HPLC for Radiolabeled Compounds

In the development of radiolabeled compounds for applications such as Positron Emission Tomography (PET), radio-HPLC is an indispensable tool. When this compound is used as a precursor for a radiolabeled molecule, radio-HPLC is employed to analyze the final radiolabeled product. frontiersin.org The system is equipped with a gamma detector to monitor the radioactivity of the eluent. frontiersin.org

For instance, in the synthesis of a radiotracer, the final product is co-injected with a non-radiolabeled reference standard into the radio-HPLC system. frontiersin.org The consistency between the retention time of the gamma signal from the radiolabeled compound and the UV signal from the reference standard confirms the identity of the synthesized radiotracer. frontiersin.org A typical radio-HPLC system might use a C18 column with a mobile phase of acetonitrile and a buffer at a specific flow rate. frontiersin.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. frontiersin.orglibretexts.org In the synthesis of derivatives of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. frontiersin.org By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material spot and the appearance of a new product spot can be observed over time. libretexts.org The choice of eluent (mobile phase) is crucial for achieving good separation of the spots on the TLC plate. libretexts.org Visualization of the spots can be achieved using UV light, especially for UV-active compounds like quinolines, or by staining with various reagents. libretexts.orgepfl.ch

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particles (<2 µm), resulting in higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com UPLC systems operate at higher pressures than HPLC systems. mdpi.com This technique is increasingly being adopted in the pharmaceutical industry for drug analysis and quality control. mdpi.com

In the context of quinoline derivatives, UPLC-MS/MS methods have been developed for the analysis of related compounds. mdpi.com For example, a UPLC-ESI-MS/MS assay using derivatization has been established for the targeted analysis of amino acids, demonstrating the power of this technique for complex biological samples. mdpi.com The application of UPLC to the analysis of this compound would offer significant advantages in terms of speed and resolution for purity assessment and separation. mdpi.com

Table 3: Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Key Features | Reference |

|---|---|---|---|

| HPLC | Purity assessment and separation | Reversed-phase C18 column, acetonitrile/buffer mobile phase | ottokemi.comavantorsciences.comfrontiersin.org |

| Radio-HPLC | Analysis of radiolabeled derivatives | Equipped with a gamma detector, co-injection with reference standard | frontiersin.org |

| TLC | Reaction monitoring | Simple, rapid, visualization under UV light | frontiersin.orglibretexts.org |

| UPLC | High-resolution separation and analysis | Columns with <2 µm particles, operates at high pressure | mdpi.commdpi.com |

Elemental Analysis (CHNS) for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is vital for confirming that the empirical formula of the synthesized compound matches its theoretical formula, thereby verifying its stoichiometric integrity. For this compound, the molecular formula is C₁₀H₆BrNO₂. nih.govottokemi.comsigmaaldrich.com

The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Bromine: 79.90 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ) and the molecular weight of the compound (252.06 g/mol ). nih.gov

Theoretical Elemental Composition:

Carbon (C): (10 * 12.011) / 252.06 * 100% = 47.64%

Hydrogen (H): (6 * 1.008) / 252.06 * 100% = 2.40%

Nitrogen (N): (1 * 14.007) / 252.06 * 100% = 5.56%

Bromine (Br): (1 * 79.904) / 252.06 * 100% = 31.70%

Oxygen (O): (2 * 15.999) / 252.06 * 100% = 12.70%

In practice, the experimental values are determined using a CHNS analyzer. A small, precisely weighed amount of the this compound sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. The instrument then calculates the percentage of each element present in the original sample.

The comparison between the theoretical and experimentally determined percentages for Carbon, Hydrogen, and Nitrogen is a critical step in the characterization of a newly synthesized batch of this compound. A close agreement, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the compound. While specific experimental data from research literature is not always publicly detailed, the expected results from such an analysis would align closely with the calculated theoretical values.

**Table 1: Elemental Analysis Data for this compound (C₁₀H₆BrNO₂) **

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 47.64 | Data not available in cited sources |

| Hydrogen (H) | 2.40 | Data not available in cited sources |

| Nitrogen (N) | 5.56 | Data not available in cited sources |

| Sulfur (S) | 0.00 | Data not available in cited sources |

Applications in Advanced Chemical Research and Biomedical Sciences

A Linchpin in Organic Synthesis and Building Block Chemistry

6-Bromoquinoline-4-carboxylic acid serves as a crucial starting material and intermediate in the synthesis of a diverse array of organic compounds. ottokemi.comresearchgate.net Its utility stems from the reactivity of the bromine and carboxylic acid functional groups, which allow for a variety of chemical transformations.

A Key Precursor in Radiochemistry and the Development of Imaging Agents

The field of medical imaging has significantly benefited from the unique properties of this compound. It plays a pivotal role as a precursor in the synthesis of radiolabeled compounds, which are essential for diagnostic imaging techniques like Positron Emission Tomography (PET). ottokemi.comnih.gov

One of the most promising applications of this compound is in the development of radiotracers that target Fibroblast Activation Protein (FAP). FAP is a protein that is overexpressed in the stroma of many types of cancers, making it an excellent target for cancer diagnosis and therapy. frontiersin.orgnih.gov

Researchers have utilized this compound to synthesize novel FAP inhibitors. frontiersin.org These inhibitors, when labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F), can be used as PET tracers to visualize FAP-expressing tumors. frontiersin.orgnih.gov The quinoline (B57606) scaffold derived from this compound has been shown to be a key structural element for high-affinity binding to FAP. frontiersin.orgsnmjournals.org

A notable example is the synthesis of a novel ¹⁸F-labeled quinoline analogue, which demonstrated the potential to be a FAP-targeted PET tracer. frontiersin.org In this process, this compound is a key intermediate in the synthesis of the precursor for the final radiolabeled compound. frontiersin.org While initial studies have shown promise, research is ongoing to optimize these tracers for better in-vivo performance, such as improving their ability to cross the blood-brain barrier for imaging brain tumors. frontiersin.org

| Radiotracer Component | Role of this compound | Imaging Target |

| Quinoline scaffold | Provides the core structure for FAP inhibitor | Fibroblast Activation Protein (FAP) |

| Radiolabeling Precursor | Serves as a key intermediate in the synthesis | FAP-positive tumors |

A Stepping Stone for the Synthesis of ¹⁸F-Radiolabeling Precursors

The synthesis of PET radiotracers often involves the incorporation of the positron-emitting isotope ¹⁸F into a target molecule. This compound serves as a valuable precursor in the multi-step synthesis of molecules that can be readily labeled with ¹⁸F. frontiersin.org The bromine atom on the quinoline ring can be replaced with other functional groups, facilitating the eventual introduction of the radioisotope. frontiersin.orgnih.gov

The process often involves converting the bromo-substituent to a more reactive precursor, such as a boronic ester, which can then undergo a copper-mediated radiofluorination reaction to introduce ¹⁸F. frontiersin.orgfrontiersin.org This strategic use of this compound simplifies the synthesis of complex radiolabeling precursors, making the production of PET tracers more efficient. rsc.orgresearchgate.net

A Versatile Heterocyclic Building Block in Complex Molecule Synthesis

Beyond its applications in radiochemistry, this compound is a widely used heterocyclic building block in the synthesis of complex organic molecules. bldpharm.comhoffmanchemicals.com The quinoline core is a common motif in many biologically active compounds and pharmaceuticals. researchgate.net The presence of both a bromine atom and a carboxylic acid group on the quinoline ring provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures. mdpi.comscripps.edu

Chemists can utilize the carboxylic acid for amide bond formation or other transformations, while the bromine atom can participate in cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. nih.gov This versatility makes this compound a valuable tool for medicinal chemists in the discovery of new drugs. chemimpex.com

Application as Protein Degrader Building Blocks

A newer and exciting application of this compound is in the construction of protein degrader building blocks. Protein degraders are a novel class of therapeutic agents that function by targeting specific proteins for degradation within the cell. The quinoline scaffold, accessible from this compound, can serve as a core component of these degraders, providing the necessary structural framework to interact with both the target protein and the cell's protein disposal machinery.

Exploration in Medicinal Chemistry and Pharmaceutical Research

Antimycobacterial Activity of Quinoline Carboxylic Acid Derivatives

New antitubercular agents are urgently needed to combat drug-resistant tuberculosis (TB). nih.govnih.gov Quinoline carboxylic acids (QCAs) have emerged as a promising class of compounds with activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb), the bacterium responsible for TB. nih.gov Research has focused on modifying the quinoline ring with various groups, including halogens like bromine, to enhance efficacy. nih.gov

In one study, a series of arylated quinoline carboxylic acids were synthesized and screened. nih.gov Modifications at the C-6 position of the quinoline ring with halogens showed significant effects on anti-TB activity. nih.gov Specifically, 6-bromo derivatives modified with 2-(naphthalen-2-yl) and 2-(phenanthren-3-yl) groups (compounds 6q and 6r , respectively) demonstrated moderate activity against the Mtb H37Rv strain in the Microplate Alamar Blue Assay (MABA). nih.gov These compounds also retained inhibitory activity against non-replicating Mtb in the Low-Oxygen-Recovery Assay (LORA), which is crucial for targeting persistent bacterial phenotypes. nih.gov Further optimization led to the discovery of compounds 7i and 7m as potent Mtb inhibitors. nih.govnih.gov

Table 1: Antimycobacterial Activity of Selected 6-Bromoquinoline Derivatives

| Compound | Modification | MABA MIC₉₀ (µg/mL) | LORA MIC₉₀ (µg/mL) |

|---|---|---|---|

| 6q | 6-bromo, 2-(naphthalen-2-yl) | 16.0 | 18.71 |

| 6r | 6-bromo, 2-(phenanthren-3-yl) | 16.0 | >32.0 |

Data sourced from a study on arylated quinoline carboxylic acids. nih.gov

The primary mechanism of action for many quinoline-based antitubercular drugs is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govresearchgate.net This enzyme, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, relieving strain during replication. nih.govresearchgate.net The GyrA subunit is responsible for the cleavage and re-ligation of DNA, while the GyrB subunit handles ATP hydrolysis to power the process. researchgate.net

Fluoroquinolones, a well-known class of antibiotics, target the GyrA subunit. researchgate.net However, growing resistance has shifted focus towards the GyrB subunit as a promising alternative target. researchgate.net Studies have confirmed that potent quinoline carboxylic acid derivatives, such as compound 7m , exhibit their antimycobacterial effect by inhibiting Mtb DNA gyrase. nih.govnih.gov Docking models of these compounds with Mtb DNA gyrase have shown a strong correlation with the observed in vitro inhibitory activity, validating this enzyme as the molecular target. nih.govnih.gov

Antimicrobial and Antifungal Efficacy of Derivatives

The quinoline and quinazoline (B50416) scaffolds, particularly those substituted with bromine, are foundational in the synthesis of compounds with broad antimicrobial and antifungal properties. nih.govresearchgate.netresearchgate.net

A series of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives were synthesized and showed significant in vitro antibacterial activity against a panel of bacteria, including Staphylococcus aureus, E. coli, and Klebsiella pneumoniae. nih.gov One of the most potent compounds, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) , exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against E. coli and K. pneumoniae. nih.gov

In the realm of antifungal research, 6-bromo-4-ethoxyethylthio quinazoline was evaluated against various plant pathogenic fungi and demonstrated high activity, with EC₅₀ values ranging from 17.47 to 70.79 µg/mL. researchgate.net Similarly, other studies have identified 6,8-dibromo-4(3H)quinazolinone derivatives with potent antifungal effects against Candida albicans and Aspergillus flavus. researchgate.net The structural relative, 6-bromoindole, has also been used to create derivatives with enhanced antibacterial and moderate to excellent antifungal properties. nih.gov

Table 2: Antimicrobial Profile of a Potent Fluoroquinoline Derivative

| Organism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 4.1 |

| E. coli | Gram-negative | 1.0 |

| Klebsiella pneumoniae | Gram-negative | 1.0 |

| Candida albicans | Fungus | 25.0 |

| Aspergillus niger | Fungus | >100 |

Data for compound 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7). nih.gov

Antiviral Activity Against Pathogenic Viruses

Derivatives of quinoline-4-carboxylic acid have been identified as potent antiviral agents. nih.govelsevierpure.com A significant challenge in antiviral therapy is the rapid mutation of viruses, which leads to drug resistance against agents that target viral proteins. nih.govelsevierpure.com A more robust strategy is to target host factors that are essential for viral replication, as these are less prone to mutation. nih.gov

Following this approach, structure-activity relationship studies on 4-quinoline carboxylic acids led to the discovery of 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) . nih.govelsevierpure.com This compound demonstrated powerful, broad-spectrum antiviral activity, inhibiting the replication of Vesicular Stomatitis Virus (VSV) and an influenza A virus (WSN) with EC₅₀ values of 2 nM and 41 nM, respectively. nih.govelsevierpure.com The mechanism of action was determined to be the potent inhibition of the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is critical for pyrimidine (B1678525) biosynthesis. nih.gov By inhibiting this host enzyme, the compound effectively starves the virus of the necessary building blocks for replication. An X-ray co-crystal structure of C44 bound to human DHODH provided detailed insight into its powerful inhibitory action. nih.gov

Design of Dual Inhibitors for Phosphatidylinositol 3-Kinases (PI3Ks) and Histone Deacetylases (HDACs)

The quinoline-4-carboxylic acid structure has been utilized as a versatile "cap" group in the design of inhibitors targeting histone deacetylases (HDACs), enzymes that are heavily implicated in cancer development. frontiersin.org In a search for novel HDAC inhibitors, a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives were synthesized. One compound, D28 , showed selective inhibitory activity against HDAC3. frontiersin.org

This scaffold's utility extends to the development of dual-target inhibitors, a modern strategy in cancer therapy aimed at producing synergistic effects and reducing toxicity. nih.gov The related quinazolin-4-one structure has been used to create dual inhibitors of PI3K and HDAC. nih.gov This approach has led to the development of molecules like HSB-510 , a dual PI3-Kδ/HDAC6 inhibitor, which has shown efficacy in suppressing breast cancer growth in preclinical models. nih.gov The use of the quinoline and quinazoline frameworks is critical for creating molecules that can effectively interact with the active sites of both enzyme classes. frontiersin.orgnih.gov

Investigation as Metabotropic Glutamate (B1630785) Receptor Type 1 (mGluR1) Antagonists

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and play a significant role in the central nervous system. nih.govnih.gov They are divided into three groups, with Group I comprising mGluR1 and mGluR5. nih.gov Over-activation of Group I mGluRs is linked to excitotoxicity and has been implicated in neurological disorders such as epilepsy and addiction. nih.govnih.gov

Consequently, antagonists of Group I mGluRs, more accurately termed negative allosteric modulators (NAMs), are sought after as potential therapeutics. nih.gov These NAMs bind to a site on the receptor distinct from the glutamate binding site, inhibiting its function and reducing hyperexcitability. nih.gov While specific this compound derivatives have not been singled out in the provided literature as mGluR1 antagonists, the quinoline core is a privileged scaffold in the discovery of CNS-active agents. The development of potent and selective mGluR1 NAMs, such as JNJ16259685 , highlights the ongoing search for novel chemical structures that can effectively modulate this target for therapeutic benefit. nih.gov

Drug Discovery and Development of Lead Compounds

The carboxylic acid functional group is a crucial component of many pharmacophores but can also present challenges such as metabolic instability and limited ability to cross biological membranes like the blood-brain barrier. nih.gov Medicinal chemists often use bioisosteres—substitutable groups with similar physical or chemical properties—to overcome these drawbacks while retaining biological activity. nih.gov

The quinoline-4-carboxylic acid framework, including its 6-bromo substituted variant, serves as an excellent starting point, or scaffold, for drug discovery and the development of lead compounds. nih.govmdpi.com Its rigid structure and the chemical versatility of the carboxylic acid group allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For example, replacing the carboxylic acid in related quinolinone structures led to potent NMDA receptor antagonists with improved brain penetration. nih.gov The successful development of quinoline carboxylic acid derivatives as inhibitors of Mtb DNA gyrase, viral replication, and HDACs demonstrates the scaffold's broad utility in generating lead compounds for a diverse range of therapeutic targets. nih.govnih.govfrontiersin.org

Potential in Material Science Research

The unique molecular architecture of this compound, characterized by a fused aromatic ring system containing a nitrogen atom, a bromine substituent, and a carboxylic acid group, makes it a promising candidate for various applications in material science.

Incorporation into Organic Semiconductors

Organic semiconductors are a class of materials based on carbon-containing molecules and polymers that exhibit semiconductor properties. ossila.com Their application is central to the development of flexible and cost-effective electronic devices. The incorporation of quinoline derivatives, such as this compound, into the structure of organic semiconductors is an area of active research.

The planar structure and the presence of π-conjugated systems in the quinoline ring are crucial for facilitating charge transport, a fundamental requirement for semiconductor materials. ossila.com The bromine atom and the carboxylic acid group on the this compound molecule offer sites for further chemical modification. This allows for the fine-tuning of the electronic properties of the resulting materials, such as their energy levels (HOMO/LUMO) and charge carrier mobility.

Derivatives of quinoline are being explored for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells. ossila.com While direct research on the incorporation of this compound into organic semiconductors is still emerging, related quinoline compounds have shown promise. For instance, other halogenated quinoline derivatives are used in the synthesis of dyes for OLEDs and solar cells. ossila.com The fundamental properties of this compound suggest its potential as a building block for creating novel organic semiconductors with tailored optoelectronic characteristics.

Use as Catalysts

The structural features of this compound also suggest its potential utility in the field of catalysis. The nitrogen atom within the quinoline ring can act as a Lewis base, capable of coordinating to metal centers or activating substrates in a chemical reaction. The carboxylic acid group can participate in acid-base catalysis or act as an anchoring group to immobilize the molecule onto a solid support, creating a heterogeneous catalyst.

Furthermore, the quinoline scaffold itself can be a part of a larger ligand system for transition metal catalysts. The electronic properties of the quinoline ring, influenced by the bromo and carboxyl substituents, can modulate the reactivity and selectivity of the metallic center. While specific catalytic applications of this compound are a niche area of study, the broader class of quinoline derivatives is known to be employed in various catalytic processes in organic synthesis. chemicalbook.com The bifunctional nature of this compound, possessing both a basic nitrogen site and an acidic carboxylic group, opens up possibilities for its use in cooperative catalysis.

Theoretical and Computational Studies on 6 Bromoquinoline 4 Carboxylic Acid

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For the quinoline-4-carboxylic acid scaffold, SAR investigations have revealed key structural features that influence biological activity.

Impact of Substitutions on Biological Activity Profiles

The quinoline (B57606) core is a versatile scaffold, and substitutions at various positions can dramatically alter the biological profile of the resulting derivatives. nih.gov Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological activities, including antibacterial, antimalarial, antiviral, and antitumor effects. nih.gov The nature and position of the substituent on the quinoline ring play a critical role in determining the potency and selectivity of these compounds. rsc.org